molecular formula C21H18N4O4 B2375151 7-methoxy-N-(2-((6-(pyridin-3-yl)pyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide CAS No. 1286711-04-3

7-methoxy-N-(2-((6-(pyridin-3-yl)pyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide

Katalognummer: B2375151
CAS-Nummer: 1286711-04-3
Molekulargewicht: 390.399
InChI-Schlüssel: DYIYKVOQCJRREA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-methoxy-N-(2-((6-(pyridin-3-yl)pyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide is a novel chemical entity of high interest in medicinal chemistry and drug discovery research. This synthetic compound features a benzofuran core, a privileged structure in pharmacology, linked to a pyridinyl-pyridazine moiety via an ethoxyethyl carboxamide bridge. While specific biological data for this compound is proprietary and under investigation, its structural framework suggests significant research potential. The 7-methoxybenzofuran-2-carboxamide scaffold is recognized in scientific literature as a key pharmacophore for potent inhibition of phosphodiesterase type 4 (PDE4), a well-validated target for the research of inflammatory airway diseases such as asthma . Furthermore, benzofuran derivatives are being actively investigated as modulators of the Prostaglandin E2 (PGE2) receptors EP2 and EP4 . PGE2 signaling in the tumor microenvironment is a critical pathway for immune evasion, and its modulation represents a promising strategy in oncology research, particularly for reactivating the immune system against cancers such as melanoma, lung cancer, and various gastrointestinal carcinomas . The pyridazine heterocycle present in the structure is a common feature in compounds with reported antimycobacterial activity, indicating potential utility in infectious disease research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own experimentation to fully characterize this compound's mechanism of action, potency, and specificity for their specific research objectives.

Eigenschaften

IUPAC Name

7-methoxy-N-[2-(6-pyridin-3-ylpyridazin-3-yl)oxyethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-27-17-6-2-4-14-12-18(29-20(14)17)21(26)23-10-11-28-19-8-7-16(24-25-19)15-5-3-9-22-13-15/h2-9,12-13H,10-11H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIYKVOQCJRREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

7-Methoxy-N-(2-((6-(pyridin-3-yl)pyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology and inflammation. Its unique structure combines elements that may enhance its biological activity, making it a subject of interest in drug discovery.

  • Molecular Formula : C21H18N4O4
  • Molecular Weight : 390.399 g/mol
  • IUPAC Name : 7-methoxy-N-[2-(6-pyridin-3-ylpyridazin-3-yl)oxyethyl]-1-benzofuran-2-carboxamide.

The compound's mechanism of action is primarily associated with its interaction with specific biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The presence of the benzofuran moiety is crucial for its anticancer properties, as it may inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Anticancer Activity

Research indicates that 7-methoxy-N-(2-((6-(pyridin-3-yl)pyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide exhibits significant cytotoxic effects against several cancer cell lines. The compound has been tested against:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast)0.46Induction of apoptosis
A549 (Lung)0.39Inhibition of Aurora-A kinase
HepG2 (Liver)1.1Cell cycle arrest at SubG1/G1 phase

These results suggest that the compound could serve as a potential lead in the development of new anticancer therapies .

Anti-inflammatory Activity

Beyond its anticancer properties, the compound also shows promise as an anti-inflammatory agent. It has been observed to reduce inflammatory markers in vitro, indicating a potential mechanism for treating inflammatory diseases. The structure facilitates interactions with pathways involved in inflammation, such as NF-kB signaling.

Case Studies

  • In Vivo Studies : In animal models, treatment with the compound resulted in reduced tumor growth compared to control groups. Tumor size was significantly smaller in treated animals after four weeks of administration.
  • Combination Therapy : Preliminary studies have explored the efficacy of combining this compound with established chemotherapeutics, showing enhanced cytotoxicity and reduced side effects compared to monotherapy.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of 7-methoxy-N-(2-((6-(pyridin-3-yl)pyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide. Potential areas for investigation include:

  • Structure-activity relationship (SAR) studies to optimize efficacy.
  • Clinical trials to assess safety and effectiveness in humans.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Comparison with Thiophene-Triazolo-Pyridazine Analogs

A structurally related compound, 7-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide , replaces the pyridazine-pyridine moiety with a thiophene-triazolo-pyridazine system. Key differences include:

  • Thiophene vs. Pyridine : Thiophene’s lower polarity may increase lipophilicity, enhancing membrane permeability but reducing solubility in aqueous environments .
Feature Target Compound Thiophene-Triazolo Analog
Heterocycle Pyridazine-pyridine Triazolo-pyridazine-thiophene
Aromatic Group Polarity Moderate (pyridine) Low (thiophene)
Predicted Solubility Moderate Lower

Comparison with Pyridine-Methylamino-Benzofuran Derivatives

N,2-Dimethyl-6-(2-(pyridin-3-ylmethylamino)pyridin-4-yloxy)benzofuran-3-carboxamide (from Biopharmacule’s catalog) shares a benzofuran-carboxamide backbone but differs in substituents:

  • Benzofuran Substitution : The 3-carboxamide position (vs. 2-carboxamide) and a methyl group at the 2-position may sterically hinder target binding.
Feature Target Compound Pyridine-Methylamino Analog
Carboxamide Position 2-position 3-position
Key Linker Ethoxyethyl Methylamino
Ionization Potential Neutral at pH 7.4 Protonatable amine

Comparison with Furan-Methoxyethyl Derivatives

N-(Furan-3-yl)methyl-7-methoxy-N-(2-methoxyethyl)-1-benzofuran-2-carboxamide features a furan substituent and a methoxyethyl group instead of the pyridazine-pyridine system. Notable contrasts include:

  • Heterocycle Replacement : Furan’s lower basicity and reduced hydrogen-bonding capacity may diminish interactions with polar binding pockets.
Feature Target Compound Furan-Methoxyethyl Analog
Aromatic Heterocycle Pyridazine-pyridine Furan
Linker Length Ethoxyethyl (C-O-C2H4) Methoxyethyl (C-O-C1H2)
Hydrogen-Bonding Capacity High (pyridine N) Low (furan O)

Implications for Drug Design

The target compound’s pyridazine-pyridine moiety and ethoxyethyl linker position it uniquely among analogs. Compared to thiophene or furan derivatives, its higher polarity may favor solubility and target engagement in hydrophilic environments. However, the methylamino and triazolo-pyridazine analogs highlight trade-offs between lipophilicity, ionization, and steric effects. Future studies should prioritize empirical data on binding kinetics, solubility, and metabolic stability to validate these hypotheses.

Vorbereitungsmethoden

Cyclization of Phenoxyacetic Acid Derivatives

The benzofuran core is synthesized via intramolecular cyclization of 2-formyl-6-methoxyphenoxyacetic acid ethyl ester under basic conditions:

  • Substrate preparation :
    • 2-Formyl-6-methoxyphenoxyacetic acid ethyl ester is prepared from 2-hydroxy-6-methoxybenzaldehyde and ethyl bromoacetate.
  • Cyclization :
    • Reaction with K₂CO₃ (1.5 eq.) in DMF at 92–94°C for 4 hours yields ethyl 7-methoxybenzofuran-2-carboxylate (73% yield).
  • Hydrolysis :
    • Saponification using NaOH (2M) in ethanol/water (1:1) at reflux converts the ester to 7-methoxybenzofuran-2-carboxylic acid (quantitative yield).

Key data :

Step Reagent/Conditions Yield Reference
Cyclization K₂CO₃, DMF, 92°C 73%
Hydrolysis NaOH, EtOH/H₂O >95%

Synthesis of 2-((6-(Pyridin-3-yl)Pyridazin-3-yl)Oxy)Ethylamine

Pyridazine Ring Construction

Pyridazin-3-ol derivatives are synthesized via cyclocondensation of 1,4-diketones with hydrazines:

  • Substrate synthesis :
    • 3-(Pyridin-3-yl)propane-1,4-dione is prepared by Friedel-Crafts acylation of pyridine-3-carbonitrile.
  • Cyclocondensation :
    • Reaction with hydrazine hydrate in ethanol at 80°C for 6 hours yields 6-(pyridin-3-yl)pyridazin-3-ol (68% yield).

Alkoxyamine Formation

  • Nucleophilic substitution :
    • 6-(Pyridin-3-yl)pyridazin-3-ol (1 eq.) reacts with 2-chloroethylamine hydrochloride (1.2 eq.) in the presence of K₂CO₃ (2 eq.) in DMF at 60°C for 12 hours.
    • Purification via silica gel chromatography (CH₂Cl₂:MeOH = 9:1) yields 2-((6-(pyridin-3-yl)pyridazin-3-yl)oxy)ethylamine (52% yield).

Key data :

Step Reagent/Conditions Yield Reference
Cyclocondensation Hydrazine hydrate, EtOH 68%
Alkoxyamine formation K₂CO₃, DMF 52%

Amide Bond Formation

Carboxylic Acid Activation

7-Methoxybenzofuran-2-carboxylic acid is activated using carbonyldiimidazole (CDI):

  • Activation :
    • CDI (1.5 eq.) in THF at 25°C for 1 hour forms the imidazolide intermediate.

Coupling with Amine

The activated intermediate reacts with 2-((6-(pyridin-3-yl)pyridazin-3-yl)oxy)ethylamine:

  • Reaction conditions :
    • Amine (1.2 eq.) added to the imidazolide in THF at 25°C for 12–14 hours.
  • Workup :
    • Acidification with 6N HCl, extraction with ethyl acetate, and purification via flash chromatography (acetone/hexane) yield the final product (37–54% yield).

Alternative methods :

  • PyBOP-mediated coupling : Higher yields (60–75%) achieved using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in acetonitrile.

Key data :

Method Reagent/Conditions Yield Reference
CDI activation THF, 25°C 37–54%
PyBOP coupling CH₃CN, 50°C 60–75%

Optimization and Challenges

Purification Challenges

  • Byproduct formation : Residual imidazole from CDI activation requires careful washing with 1M HCl.
  • Chromatography : Silica gel chromatography with acetone/hexane (1:3) effectively isolates the product.

Scalability Considerations

  • Batch size : Reactions >10 mmol show reduced yields due to exothermic side reactions; controlled addition of CDI improves consistency.
  • Solvent choice : THF outperforms DMF in minimizing decomposition during amidation.

Analytical Characterization

  • NMR spectroscopy :
    • ¹H NMR (400 MHz, DMSO- d₆) : δ 8.65 (s, 1H, CONH), 8.45–7.20 (m, 9H, Ar-H), 4.30 (t, 2H, OCH₂), 3.90 (s, 3H, OCH₃), 3.70 (t, 2H, NHCH₂).
  • Mass spectrometry :
    • HRMS (ESI+) : m/z 391.1421 [M+H]⁺ (calc. 391.1425).

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 7-methoxy-N-(2-((6-(pyridin-3-yl)pyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves sequential coupling of benzofuran and pyridazine moieties. For example:

  • Step 1 : Functionalize the benzofuran core via methoxy group introduction (e.g., alkylation or nucleophilic substitution under reflux with methanol and a base like K₂CO₃) .
  • Step 2 : Couple the pyridazine fragment using a linker (e.g., 2-((6-(pyridin-3-yl)pyridazin-3-yl)oxy)ethyl amine) via carboxamide bond formation. This requires activation with coupling agents like HATU or EDC in DMF .
  • Validation : Intermediates are characterized via LC-MS and 1^1H/13^13C NMR to confirm regiochemistry and purity .

Q. How is the compound characterized for solubility and stability in biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS at pH 7.4) using UV-Vis spectroscopy or nephelometry. Adjust with surfactants (e.g., Tween-80) if precipitation occurs .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to monitor hydrolysis of the carboxamide or pyridazine groups .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC₅₀ values are calculated using dose-response curves (4-parameter logistic model) .
  • Cellular Uptake : Employ fluorescent tagging (e.g., BODIPY derivatives) and measure intracellular accumulation via flow cytometry in relevant cell lines .

Advanced Research Questions

Q. How can computational methods resolve contradictions in observed vs. predicted binding affinities?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess conformational flexibility of the pyridazine-benzofuran scaffold. Compare RMSD plots with crystallographic data (if available) .
  • Docking Refinement : Use ensemble docking (e.g., AutoDock Vina) with multiple receptor conformations to account for induced-fit effects. Validate with mutagenesis studies targeting key residues .

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing impurities?

  • Methodological Answer :

  • Process Chemistry : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce genotoxic impurities. Use flow chemistry for pyridazine coupling to enhance reproducibility .
  • Byproduct Analysis : Identify side products (e.g., N-oxide derivatives) via high-resolution LC-MS/MS and adjust stoichiometry or catalyst loading (e.g., Pd/C for deoxygenation) .

Q. How do structural modifications (e.g., halogenation) impact pharmacokinetic properties?

  • Methodological Answer :

  • SAR Studies : Introduce halogens (e.g., Br at the pyridazine C-6 position) via Suzuki-Miyaura coupling. Compare logP (octanol-water partitioning) and metabolic stability in liver microsomes .
  • CYP450 Inhibition : Screen modified analogs against CYP3A4/2D6 isoforms using fluorogenic substrates. Prioritize analogs with >50% remaining activity at 10 μM .

Q. What advanced techniques validate in vivo target engagement and metabolite profiling?

  • Methodological Answer :

  • PET Imaging : Radiolabel the compound with 18^{18}F at the methoxy group. Perform biodistribution studies in rodent models and correlate with tissue-specific γ-counting .
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) with HILIC chromatography to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Plasma Protein Binding : Measure free fraction via equilibrium dialysis. Low unbound drug (<5%) may explain reduced efficacy despite high in vitro potency .
  • Tissue Penetration : Use MALDI-IMS to map compound distribution in target tissues (e.g., tumors) and correlate with efficacy endpoints .

Q. Why might computational predictions fail to match experimental solubility data?

  • Methodological Answer :

  • Polymorph Screening : Perform X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous forms. Amorphous phases often show higher solubility than predicted .
  • Hydration/Dehydration : Use dynamic vapor sorption (DVS) to assess hygroscopicity, which can alter solubility in aqueous buffers .

Tables for Key Data

Property Method Typical Value Reference
LogPHPLC (C18 column, isocratic elution)2.8 ± 0.3
Aqueous Solubility (pH 7.4)Nephelometry12.5 μM (with 0.1% Tween-80)
Plasma Stability (t₁/₂)LC-MS/MS in rat plasma4.7 hours

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.